molecular formula C11H9F5O B7998064 2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7998064
M. Wt: 252.18 g/mol
InChI Key: HKCAWUSBUPUFQF-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 394-52-5) is a fluorinated aromatic ketone with the molecular formula C₁₀H₇F₅O. Structurally, it consists of a pentafluoropropanone group (CF₃CF₂CO-) attached to a 2',4'-dimethyl-substituted phenyl ring. The compound is characterized by its high electron-withdrawing fluorinated backbone and methyl substituents, which influence its steric and electronic properties. It has been utilized in synthetic chemistry for asymmetric reductions and as an intermediate in pharmaceutical or agrochemical research .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O/c1-6-3-4-8(7(2)5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCAWUSBUPUFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms into the propiophenone structure. One common method is the fluorination of 2’,4’-dimethylpropiophenone using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone and analogous pentafluoropropiophenone derivatives:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
This compound 2',4'-dimethylphenyl 238.16 g/mol 394-52-5 High steric hindrance; asymmetric synthesis intermediate [3], [12]
4'-N-Propyl-2,2,3,3,3-pentafluoropropiophenone 4'-propylphenyl 266.20 g/mol* 1443353-42-1 Linear alkyl chain enhances lipophilicity; supplier data available [4]
3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone 3',5'-dimethylphenyl 238.16 g/mol 1352216-62-6 Symmetric substituents reduce steric strain; supplier listed [7]
4'-Ethoxy-2,2,3,3,3-pentafluoropropiophenone 4'-ethoxy 254.15 g/mol* N/A Ether group improves solubility; used in solvent applications [11]
3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone 3'-chloro, 2'-methylphenyl 272.60 g/mol 1352210-01-5 Chlorine substituent enhances reactivity; 97% purity [14]

*Calculated based on molecular formula.

Structural and Electronic Effects

  • Substituent Position: The 2',4'-dimethyl configuration introduces significant steric hindrance, as evidenced by low yields (23%) in reactions involving bulky groups .
  • Electron-Withdrawing Groups: All compounds feature a pentafluoropropanone moiety, which strongly withdraws electrons, enhancing electrophilicity. Methyl groups (electron-donating) in 2',4'-dimethyl derivatives partially counteract this effect compared to chloro or ethoxy substituents .

Biological Activity

Chemical Identity
2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound with the following characteristics:

  • CAS Number : 1352216-14-8
  • Molecular Formula : C11_{11}H9_9F5_5O
  • Molecular Weight : 252.18 g/mol

This compound has garnered interest due to its unique structural properties and potential biological activities.

The biological activity of this compound can be attributed to its fluorinated structure. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence its interaction with biological systems . Fluorinated compounds are known for their ability to modulate biological pathways and can exhibit varied pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit:

  • Antimicrobial Activity : Fluorinated compounds often show enhanced activity against various pathogens due to improved membrane permeability.
  • Antitumor Potential : Some studies suggest that fluorinated ketones can interfere with cancer cell metabolism and proliferation.

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various fluorinated compounds against a range of bacterial strains. Results indicated that compounds with similar structures exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : In vitro studies on fluorinated derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, a study highlighted the ability of a structurally related compound to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Metabolic Stability : The incorporation of fluorine into organic molecules has been shown to enhance metabolic stability. Research on the metabolism of fluorine-containing drugs suggests that these compounds resist rapid degradation in biological systems, thereby prolonging their action .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialSignificant inhibition against various bacterial strains
AntitumorInduced apoptosis in cancer cell lines
Metabolic StabilityEnhanced resistance to metabolic degradation

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